3-(1-Naphthyl)-D-alanine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

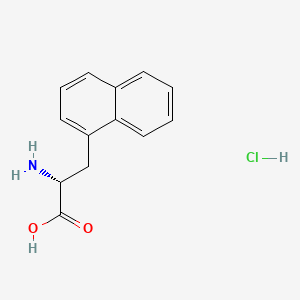

(2R)-2-amino-3-naphthalen-1-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2.ClH/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7,12H,8,14H2,(H,15,16);1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQQPCDQZZTLSE-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659747 | |

| Record name | 3-Naphthalen-1-yl-D-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122745-09-9 | |

| Record name | 3-Naphthalen-1-yl-D-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(1-Naphthyl)-D-alanine Hydrochloride chemical properties

An In-Depth Technical Guide to 3-(1-Naphthyl)-D-alanine Hydrochloride

Introduction

This compound is a synthetic, non-proteinogenic amino acid derivative that has emerged as a critical building block in the fields of medicinal chemistry and drug development. Distinguished by the presence of a bulky, hydrophobic naphthyl group attached to the β-carbon of a D-alanine scaffold, this compound offers unique steric and electronic properties. Its structural rigidity and increased hydrophobicity, compared to natural amino acids like phenylalanine or tryptophan, make it an invaluable tool for designing peptides and small molecules with enhanced biological activity, stability, and receptor-binding affinity. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and key experimental protocols for researchers and drug development professionals.

Core Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid under standard conditions.[1][2] The hydrochloride salt form enhances its stability and solubility in polar solvents, particularly methanol, facilitating its use in various synthetic and analytical procedures.[1][3] The defining feature of this molecule is the fusion of a naphthalene ring system to a D-alanine core, which imparts significant steric bulk and hydrophobicity.

Table 1: Physicochemical Properties of 3-(1-Naphthyl)-D-alanine and its Hydrochloride Salt

| Property | Value (Hydrochloride Salt) | Value (Free Amino Acid) | Reference(s) |

| IUPAC Name | (2R)-2-amino-3-naphthalen-1-ylpropanoic acid hydrochloride | (2R)-2-amino-3-naphthalen-1-ylpropanoic acid | [2][4] |

| Synonyms | (R)-α-Amino-1-naphthalenepropionic Acid Hydrochloride | H-D-1-Nal-OH, D-1-Naphthylalanine | [1][3][4] |

| CAS Number | 122745-09-9 | 78306-92-0 | [5][6] |

| Molecular Formula | C₁₃H₁₄ClNO₂ | C₁₃H₁₃NO₂ | [4][5] |

| Molecular Weight | 251.71 g/mol | 215.25 g/mol | [4][5] |

| Appearance | White to almost white powder/crystal | Off-white powder | [1][7] |

| Melting Point | Not specified | ~230 °C (decomposes) | [6] |

| Solubility | Soluble in Methanol | Soluble in 2 M HCl (50 mg/mL) | [3][6] |

| Specific Rotation | +6.0° to +10.0° (c=1, MeOH) | -25 ± 1° (c=1, 1N NaOH) | [1][7] |

| XLogP3 | 3.3 | -0.1 | [4][5] |

| Topological Polar Surface Area (TPSA) | 63.3 Ų | 63.3 Ų | [4][5] |

Synthesis and Chemical Logic

The synthesis of 3-(1-Naphthyl)-D-alanine typically involves asymmetric synthesis or resolution of a racemic mixture to obtain the desired D-enantiomer. A common conceptual pathway involves the hydrolysis of a protected precursor. For instance, a generalized synthesis can be understood from procedures used for analogous compounds, which often start with a protected alaninate derivative.[8]

A representative final step in the synthesis is the acidic hydrolysis of an N-acetylated methyl ester precursor.[8] The process involves heating the precursor in the presence of a strong acid, such as 6N HCl. This reaction serves two purposes:

-

Hydrolysis of the Ester: The methyl ester is converted to a carboxylic acid.

-

Hydrolysis of the Amide: The N-acetyl protecting group is removed, yielding the primary amine.

The resulting product is the hydrochloride salt of the amino acid, which often precipitates from the reaction mixture upon cooling. Purification is typically achieved by recrystallization, for example, by dissolving the crude product in dilute acid and then neutralizing with a base like ammonium hydroxide to a specific pH to precipitate the purified free amino acid.[8] The hydrochloride salt can then be reformed if desired for improved handling and solubility.

Applications in Drug Discovery and Peptide Science

The unique structure of 3-(1-Naphthyl)-D-alanine makes it a powerful tool for modulating the pharmacological properties of bioactive molecules.

Peptide Modification and Therapeutic Peptides

Incorporating 3-(1-Naphthyl)-D-alanine into peptide sequences is a widely used strategy to enhance their therapeutic potential.[7][9] The bulky naphthyl side chain can:

-

Increase Receptor Binding Affinity: The large, hydrophobic surface area of the naphthyl group can lead to more extensive and favorable interactions with hydrophobic pockets within a target receptor, thereby increasing binding affinity and potency.[7]

-

Enhance Metabolic Stability: The non-natural D-configuration and the steric hindrance provided by the naphthyl group protect the adjacent peptide bonds from degradation by proteases and peptidases, prolonging the peptide's half-life in vivo.

-

Constrain Peptide Conformation: The steric bulk restricts the rotational freedom of the peptide backbone, locking it into a more defined and biologically active conformation.

This amino acid is particularly valuable in the development of peptide-based drugs, including analogs of somatostatin and cholecystokinin, where specific conformations are crucial for receptor interaction.[10]

Caption: Hypothetical GPCR signaling activated by a D-Nal-containing peptide.

Key Experimental Protocols

The following protocols provide standardized procedures for the handling and application of this compound in a research setting.

Protocol 1: Preparation of a 10 mM Stock Solution in Methanol

This protocol describes the preparation of a standard stock solution for use in analytical or synthetic applications.

Materials:

-

This compound (CAS: 122745-09-9)

-

Methanol (ACS grade or higher)

-

Analytical balance

-

Volumetric flask (e.g., 10 mL)

-

Spatula

-

Pipettes

-

Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Procedure:

-

Calculation: Calculate the mass of this compound required. For 10 mL of a 10 mM solution (MW = 251.71 g/mol ): Mass = 0.010 L × 0.010 mol/L × 251.71 g/mol = 0.02517 g = 25.17 mg

-

Weighing: Tare a clean, dry weigh boat on the analytical balance. Carefully weigh out approximately 25.2 mg of the compound.

-

Dissolution: Transfer the weighed powder into the 10 mL volumetric flask.

-

Solubilization: Add approximately 5-7 mL of methanol to the flask. Swirl gently to dissolve the solid. If necessary, use a vortex mixer or sonicate briefly to ensure complete dissolution.

-

Final Volume: Once the solid is fully dissolved, carefully add methanol up to the 10 mL calibration mark.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Transfer the solution to a labeled, sealed vial. Store at 2-8°C in a dark place. The compound is hygroscopic, so ensure the container is tightly closed. [1]

Protocol 2: Workflow for Fmoc-Solid Phase Peptide Synthesis (SPPS)

This workflow outlines the incorporation of Fmoc-D-Nal(1)-OH into a growing peptide chain on a solid support resin.

Caption: Workflow for incorporating Fmoc-D-Nal(1)-OH in solid-phase peptide synthesis.

Detailed Steps:

-

Fmoc Deprotection: The resin-bound peptide is treated with a 20% solution of piperidine in N,N-dimethylformamide (DMF) to remove the N-terminal Fmoc protecting group, exposing a free amine.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc adduct.

-

Coupling: A solution containing Fmoc-3-(1-Naphthyl)-D-alanine, a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF is added to the resin. The mixture is agitated to facilitate the formation of a new peptide bond.

-

Washing: The resin is again washed with DMF to remove unreacted reagents.

-

Monitoring: A qualitative test (e.g., Kaiser test) is performed on a small sample of the resin to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates success.

-

Capping (Optional): If the coupling is incomplete (positive Kaiser test, blue beads), any unreacted free amines are "capped" by acetylation with acetic anhydride to prevent the formation of deletion sequences in the final peptide.

This cycle is repeated for each subsequent amino acid until the desired peptide sequence is assembled.

Safety and Handling

-

General Handling: Handle this compound in a well-ventilated area, preferably in a fume hood. [11]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, to avoid contact with skin and eyes. [11]* Inhalation: Avoid creating and inhaling dust. [12]* Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [1][12]The material is hygroscopic. [1]

References

- This compound. (n.d.). A-Alpha Bio. Retrieved January 21, 2026.

- This compound. (n.d.). ChemicalBook. Retrieved January 21, 2026.

- 3-(1-Naphthyl)-D-alanine. (n.d.). Chem-Impex. Retrieved January 21, 2026.

- This compound. (n.d.). ECHEMI. Retrieved January 21, 2026.

- This compound. (n.d.). TCI Chemicals. Retrieved January 21, 2026.

- 3-(1-Naphthyl)-D-alanine | 78306-92-0. (n.d.). BuyersGuideChem. Retrieved January 21, 2026.

-

3-(1-Naphthyl)-D-alanine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link].

- Buy 3-(1-naphthyl)-l-alaine hydrochloride from Conier Chem&Pharma Limited. (n.d.). ECHEMI. Retrieved January 21, 2026.

- Fmoc-3-(1-naphthyl)-D-alanine. (n.d.). Chem-Impex. Retrieved January 21, 2026.

- 3-(1-Naphthyl)-L-alanine. (n.d.). Chem-Impex. Retrieved January 21, 2026.

- Fmoc-Gln(Dod)-OH|Protected Glutamine Derivative. (n.d.). Benchchem. Retrieved January 21, 2026.

- SAFETY DATA SHEET. (2014, September 12). Fisher Scientific. Retrieved January 21, 2026.

- 3-(1-Naphthyl)-DL-alanine. (n.d.). Sigma-Aldrich. Retrieved January 21, 2026.

- Synthesis of 3-(2-naphthyl)-D-alanine. (n.d.). PrepChem.com. Retrieved January 21, 2026.

- 3-(1-Naphthyl)-L-alanine Hydrochloride, 5g, Each. (n.d.). CP Lab Safety. Retrieved January 21, 2026.

- dl-ALANINE. (n.d.). Organic Syntheses Procedure. Retrieved January 21, 2026.

- Telmisartan. (n.d.). Cayman Chemical. Retrieved January 21, 2026.

- H-1-Nal-OH, 3-(1-Naphthyl)-L-alanine, CAS 55516-54-6. (n.d.). Aapptec Peptides. Retrieved January 21, 2026.

- Telmisartan | CAS 144701-48-4. (n.d.). Santa Cruz Biotechnology. Retrieved January 21, 2026.

- D-3-(1-Naphthyl)alanine. (n.d.). BuyersGuideChem. Retrieved January 21, 2026.

- 3-(2-Naphthyl)-L-alanine. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd. Retrieved January 21, 2026.

- 3-(1-Naphthyl)-D-Alanin for sale. (n.d.). Vulcanchem. Retrieved January 21, 2026.

-

1-Naphthylalanine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link].

- Telmisartan. (n.d.). Sigma-Aldrich. Retrieved January 21, 2026.

-

Telmisartan. (n.d.). CAS Common Chemistry. Retrieved January 21, 2026, from [Link].

Sources

- 1. This compound | 122745-09-9 | TCI EUROPE N.V. [tcichemicals.com]

- 2. 3-(1-Naphthyl)-D-Alanin () for sale [vulcanchem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 3-(1-Naphthyl)-D-alanine | C13H13NO2 | CID 6950505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 3-(1-Naphthyl)-D-alanine | 78306-92-0 - BuyersGuideChem [buyersguidechem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. prepchem.com [prepchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 3-(1-Naphthyl)-DL-alanine 28095-56-9 [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-(1-Naphthyl)-D-alanine Hydrochloride: Structure, Properties, and Applications

Executive Summary: 3-(1-Naphthyl)-D-alanine Hydrochloride is a non-proteinogenic, synthetic amino acid derivative that has become an invaluable tool for researchers and drug developers. Characterized by a bulky, hydrophobic naphthyl group attached to a D-alanine backbone, this compound offers unique structural and chemical properties. Its incorporation into peptide chains enhances stability, modulates bioactivity, and confers resistance to enzymatic degradation. This guide provides a comprehensive overview of its molecular architecture, physicochemical properties, and critical applications, with a focus on peptide synthesis and pharmaceutical development. We will explore the causality behind its utility and provide detailed experimental workflows for its practical application, grounding all claims in authoritative scientific literature.

Nomenclature and Molecular Structure

The unique functionality of this compound stems directly from its distinct molecular architecture. Understanding its components is key to appreciating its role in advanced chemical and biological applications.

Chemical Identifiers

A consistent and accurate identification is paramount in research and development. The key identifiers for this compound are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | (2R)-2-amino-3-naphthalen-1-ylpropanoic acid hydrochloride | [1][2] |

| Synonyms | (R)-α-Amino-1-naphthalenepropionic Acid Hydrochloride, H-D-1-Nal-OH·HCl | [1][3] |

| CAS Number | 122745-09-9 | [1][4][5][6] |

| Molecular Formula | C₁₃H₁₄ClNO₂ | [4][6] |

| Molecular Weight | 251.71 g/mol | [1][4][5] |

| Free Form CAS | 78306-92-0 | [2][7][8] |

| Free Form Formula | C₁₃H₁₃NO₂ | [1][2][7][8] |

| Free Form Weight | 215.25 g/mol | [2][8] |

Core Molecular Architecture

3-(1-Naphthyl)-D-alanine is a derivative of the natural amino acid alanine. Its structure is composed of three key features:

-

The D-Alanine Backbone: This provides the fundamental amino acid structure, including a chiral alpha-carbon, an amino group (-NH₂), and a carboxylic acid group (-COOH).

-

The Naphthyl Side Chain: In place of the simple methyl group found in alanine, a methylene bridge connects the alpha-carbon to a naphthalene ring system. This large, aromatic, and hydrophobic moiety is the primary driver of the compound's unique properties, enhancing hydrophobic interactions within peptides and proteins.[7]

-

The Hydrochloride Salt: The compound is typically supplied as a hydrochloride salt. This is achieved by protonating the amino group with hydrochloric acid. This salt form enhances the compound's stability and increases its solubility in polar solvents, simplifying handling and experimental use.

The Significance of D-Stereochemistry

Nearly all naturally occurring amino acids exist in the L-configuration. The "D" in 3-(1-Naphthyl)-D-alanine signifies that it is the dextrorotatory enantiomer. This is a critical feature in drug development for a fundamental reason: resistance to proteolysis . Proteases, the enzymes responsible for degrading proteins and peptides in the body, are highly specific for L-amino acids. Peptides containing D-amino acids are not recognized as efficiently by these enzymes, leading to a significantly longer biological half-life, a crucial attribute for therapeutic peptides.

Physicochemical Properties and Characterization

The physical and chemical properties of this compound dictate its handling, formulation, and application.

Summary of Key Properties

| Property | Value | Significance & Rationale | Reference |

| Appearance | White to off-white powder or crystalline solid | Indicates high purity; easy to handle and weigh for experiments. | [1][7] |

| Solubility | Soluble in methanol | Facilitates its use in organic synthesis and analytical techniques like HPLC. | [3][5] |

| Specific Rotation [α]20/D | +6.0° to +10.0° (c=1, MeOH) | Confirms the D-enantiomeric configuration and chiral purity, which is critical for biological applications. | [1][5] |

| LogP | 2.17 (for free form) | This value indicates a balance of hydrophilicity and lipophilicity, suggesting favorable drug-like properties for membrane permeability. | [1] |

| Storage Conditions | Store at 0-8 °C, under inert gas | The compound is hygroscopic; proper storage prevents degradation and ensures reproducibility of results. | [5][7] |

Analytical Characterization Workflow

Ensuring the identity, purity, and stereochemical integrity of this compound is a self-validating process essential for its use in regulated environments like drug development.

-

Purity Assessment (RP-HPLC): Reversed-Phase High-Performance Liquid Chromatography is the gold standard for assessing purity.[7] The rationale is to separate the main compound from any synthesis precursors, by-products, or degradants based on differential partitioning between the hydrophobic stationary phase and a polar mobile phase. A purity level of ≥98% is typically required for peptide synthesis.

-

Identity Confirmation (MS & NMR):

-

Mass Spectrometry (MS): This technique validates the molecular weight of the compound, confirming its fundamental identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the molecule's structure, confirming the connectivity of atoms and the presence of the naphthyl, alanine, and hydrochloride components.

-

-

Stereochemical Validation (Polarimetry): The measurement of specific optical rotation confirms that the correct D-enantiomer is present and that no racemic mixture has formed during synthesis.[1][5][7]

Key Applications in Scientific Research

The unique structure of this compound makes it a versatile tool in several scientific domains.

Foundational Role in Peptide Synthesis

This compound is a crucial building block in the synthesis of novel peptides.[7] Its incorporation is driven by several strategic advantages:

-

Enhanced Stability: The bulky naphthyl group can sterically hinder the approach of proteases, complementing the resistance already conferred by the D-configuration.

-

Increased Bioactivity: The hydrophobic side chain can enhance binding affinity to biological targets, such as receptors or enzyme active sites, through hydrophobic interactions.[7]

-

Conformational Constraint: The size of the naphthyl group restricts the rotational freedom of the peptide backbone, locking it into a more defined conformation. This can be advantageous for mimicking the structure of a natural binding loop or improving target specificity.[1]

For use in Solid-Phase Peptide Synthesis (SPPS), the amine group is typically protected with a fluorenylmethoxycarbonyl (Fmoc) group, creating Fmoc-3-(1-naphthyl)-D-alanine (Fmoc-D-1-Nal-OH) .[9][10]

Application in Drug Discovery and Development

This amino acid is frequently utilized in the design of peptide-based drugs and other pharmaceuticals targeting specific receptors or enzymes.[7][11] Its ability to act as a mimic for natural substrates, combined with its enhanced stability, makes it a powerful component in medicinal chemistry.[7] It is particularly valuable in neuroscience research for developing synthetic neuropeptides to study neurotransmitter systems.[9][11]

Advanced Materials Science

The rigid, aromatic nature of the naphthyl group is also being exploited in materials science. When incorporated as a monomer into polymers like polyamides or polyesters, it can significantly increase the material's thermal stability and mechanical strength.[12] Furthermore, its unique self-assembly properties have been leveraged to create functional hydrogels for biomedical applications.[13]

Experimental Protocols

The following section details a standard, self-validating workflow for incorporating this amino acid into a growing peptide chain.

Workflow: Fmoc-SPPS Cycle for a Single Coupling

Solid-Phase Peptide Synthesis (SPPS) allows for the efficient construction of a peptide sequence while the C-terminus is anchored to a solid resin support. The following diagram and protocol describe one full cycle of adding Fmoc-D-1-Nal-OH.

Sources

- 1. 3-(1-Naphthyl)-D-Alanin () for sale [vulcanchem.com]

- 2. 3-(1-Naphthyl)-D-alanine | C13H13NO2 | CID 6950505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. echemi.com [echemi.com]

- 5. This compound | 122745-09-9 | TCI EUROPE N.V. [tcichemicals.com]

- 6. 122745-09-9 | this compound | Next Peptide [nextpeptide.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 3-(1-Naphthyl)-D-alanine | 78306-92-0 - BuyersGuideChem [buyersguidechem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. peptide.com [peptide.com]

- 11. chemimpex.com [chemimpex.com]

- 12. nbinno.com [nbinno.com]

- 13. A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase-saccharideamino acids - PMC [pmc.ncbi.nlm.nih.gov]

What is 3-(1-Naphthyl)-D-alanine Hydrochloride used for in research

An In-Depth Technical Guide to the Research Applications of 3-(1-Naphthyl)-D-alanine Hydrochloride

Introduction: A Strategic Building Block in Peptide Chemistry

This compound is a synthetic, non-proteinogenic amino acid derivative that has become an indispensable tool for researchers in medicinal chemistry, biochemistry, and pharmaceutical development.[1][2] Structurally, it is a D-alanine molecule where one of the beta-hydrogens is replaced by a bulky, aromatic naphthyl group. Supplied as a hydrochloride salt for improved stability and handling, this compound is primarily utilized as a strategic building block in the synthesis of peptides.[1][3]

The introduction of the naphthyl moiety imparts unique properties, including enhanced hydrophobicity and steric bulk, which researchers leverage to modulate the structure, stability, and bioactivity of synthetic peptides.[1][4] This allows for the rational design of peptide-based drugs and research probes with improved pharmacological profiles, such as increased receptor binding affinity, enhanced stability against enzymatic degradation, and tailored biological functions.[5][6] Its applications span from the development of potent hormone modulators to the investigation of fundamental biochemical processes like protein folding.[1][7]

| Property | Value |

| Synonyms | (R)-α-Amino-1-naphthalenepropionic Acid Hydrochloride, H-D-Nal(1)-OH·HCl |

| CAS Number | 122745-09-9[2] |

| Molecular Formula | C₁₃H₁₄ClNO₂[8] |

| Molecular Weight | 251.71 g/mol [9] |

| Appearance | Off-white powder[1] |

| Solubility | Soluble in Methanol and 2 M HCl[10][11] |

| Storage | 0 - 8 °C[1] |

Part 1: The Structural Advantage of the Naphthyl Moiety

The scientific utility of 3-(1-Naphthyl)-D-alanine stems directly from the physicochemical properties of its bicyclic aromatic side chain. The decision to incorporate this unnatural amino acid into a peptide sequence is a deliberate experimental choice aimed at achieving specific structural and functional outcomes that are often unattainable with the 20 canonical amino acids.

Causality Behind its Efficacy:

-

Enhanced Hydrophobicity and Aromatic Interactions: The large, nonpolar surface area of the naphthyl group significantly increases the local hydrophobicity of the peptide.[1] This property is critical for enhancing interactions within hydrophobic pockets of target receptors or enzymes. Furthermore, the electron-rich aromatic system can participate in favorable π-π stacking and edge-to-face interactions with other aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in either the peptide itself or its biological target. This leads to more stable peptide conformations and higher binding affinities.[4]

-

Increased Steric Hindrance: The bulkiness of the naphthyl group provides a powerful tool for imposing conformational constraints on the peptide backbone. This steric shielding can protect adjacent peptide bonds from cleavage by proteases, thereby increasing the peptide's in vivo half-life—a crucial parameter in drug development.

-

Tryptophan Mimicry and Diversification: 3-(1-Naphthyl)-D-alanine is often employed as a structural analog of Tryptophan.[12] While it mimics the bicyclic aromatic nature of Tryptophan, it lacks the indole nitrogen, which can act as a hydrogen bond donor. This substitution allows researchers to dissect the relative importance of hydrophobic versus hydrogen-bonding interactions at a specific position for receptor recognition and activation.[4] Using 1-naphthylalanine versus 2-naphthylalanine further allows for fine-tuning the geometry of this interaction.[4]

Part 2: Core Application in the Synthesis of Potent GnRH Receptor Antagonists

One of the most significant applications of 3-(1-Naphthyl)-D-alanine is in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists.[6][7] These peptide-based drugs are pivotal in treating hormone-dependent diseases like advanced prostate cancer and endometriosis, and are widely used in assisted reproductive technologies.[6][13]

Mechanism of GnRH Antagonism

The natural decapeptide GnRH stimulates the GnRH receptor (GnRH-R) in the pituitary gland, triggering the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, regulate the production of sex hormones like testosterone and estrogen. GnRH antagonists are synthetic peptides designed to competitively block the GnRH-R.[13] By occupying the receptor without activating it, they cause a rapid, reversible suppression of LH and FSH, thereby reducing sex hormone levels without the initial hormonal surge ("flare") seen with GnRH agonists.[13]

The incorporation of unnatural amino acids, particularly bulky aromatic D-amino acids like 3-(1-Naphthyl)-D-alanine at key positions (commonly position 1), is a cornerstone of modern GnRH antagonist design.[6] This modification is critical for conferring high binding affinity to the human GnRH receptor and ensuring potent antagonist activity.[6]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 122745-09-9 | TCI EUROPE N.V. [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of GnRH antagonists modified at position 3 with 3-(2-methoxy-5-pyridyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. echemi.com [echemi.com]

- 10. 3-(1-Naphthyl)-D-alanine | 78306-92-0 - BuyersGuideChem [buyersguidechem.com]

- 11. labsolu.ca [labsolu.ca]

- 12. 3-(1-Naphthyl)-DL-alanine 28095-56-9 [sigmaaldrich.com]

- 13. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(1-Naphthyl)-D-alanine Hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-(1-Naphthyl)-D-alanine Hydrochloride

Introduction

3-(1-Naphthyl)-D-alanine is a non-canonical amino acid derivative that has garnered significant interest within the scientific community. Its incorporation into peptides enhances their stability, hydrophobicity, and bioactivity, making it a valuable building block in drug development and peptide synthesis.[1][2] The unique steric and electronic properties conferred by the bulky naphthyl side chain are leveraged in neuroscience research to probe neurotransmitter systems and in material science for the development of novel polymers.[2][3]

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the synthetic pathways to obtain the enantiomerically pure D-form of 3-(1-Naphthyl)-alanine as its hydrochloride salt. The stereochemistry of this compound is critical; the biological activity of peptides and small molecule drugs is often dictated by the specific chirality of their constituent amino acids. Therefore, robust and efficient stereoselective synthesis is paramount. We will delve into the primary strategies for achieving high enantiopurity: direct asymmetric synthesis and the resolution of a racemic mixture, explaining the causality behind the experimental choices and protocols.

Part 1: Retrosynthetic Analysis and Strategic Approaches

The synthesis of a chiral molecule like this compound requires a carefully considered strategy to control the stereochemistry at the α-carbon. A retrosynthetic analysis reveals two dominant strategies.

Caption: Catalytic cycle for asymmetric hydrogenation.

Experimental Protocol:

-

Catalyst Preparation: A rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral ligand (e.g., Methyl BoPhoz) are dissolved in a degassed solvent like methanol under an inert atmosphere (Argon or Nitrogen).

-

Hydrogenation: The enamide substrate is dissolved in methanol and added to the catalyst solution in a pressure-rated hydrogenation vessel.

-

Reaction: The vessel is charged with hydrogen gas to a specified pressure (e.g., 50-100 psi) and stirred at a controlled temperature (e.g., 25-40 °C) until hydrogen uptake ceases.

-

Workup: The solvent is removed under reduced pressure. The crude product is taken to the next step without extensive purification. An ee of >97% is achievable at this stage. [4] Causality: The C=C double bond of the enamide coordinates to the chiral rhodium catalyst. The geometry of the chiral ligand dictates the facial selectivity of hydrogen addition, leading to the preferential formation of one enantiomer. The acetamido group plays a crucial role in coordinating to the metal center, acting as a bidentate ligand to lock the substrate into a specific conformation.

Step 3: Deprotection and Hydrochloride Salt Formation

The final steps involve the removal of the protecting groups (N-acetyl and methyl ester) and the formation of the hydrochloride salt to improve stability and solubility.

Experimental Protocol:

-

Hydrolysis: The product from the hydrogenation step is refluxed in aqueous hydrochloric acid (e.g., 6N HCl). This harsh condition hydrolyzes both the amide and the ester, yielding the free D-amino acid.

-

Isolation: The reaction mixture is cooled. The product, this compound, will often precipitate.

-

Purification & Enantiomeric Enrichment: The crude product is collected. A key insight is that the enantiomeric purity can be significantly enhanced to >99.5% ee by recrystallization of the amino acid salt at this stage. [4]The product is typically recrystallized from an aqueous HCl solution.

-

Drying: The final crystalline product is dried under vacuum.

Part 3: Racemic Synthesis and Chiral Resolution

This alternative pathway is valuable when direct asymmetric synthesis is not feasible. The core principle is to create a racemic mixture and then separate the enantiomers.

Caption: Workflow for enzymatic chiral resolution.

Method: Enzymatic Kinetic Resolution

Enzymatic resolution is a powerful technique that leverages the high stereoselectivity of enzymes. [5]A common strategy is the selective hydrolysis of an N-acetyl group from a racemic mixture.

Principle: The racemic N-acetyl-3-(1-naphthyl)-DL-alanine is subjected to an enzyme, such as Aminoacylase, which selectively hydrolyzes the N-acetyl group of the L-enantiomer, leaving the N-acetyl-D-enantiomer untouched. The resulting mixture of the free L-amino acid and the N-acetyl-D-amino acid can be separated due to their different chemical properties (e.g., solubility at different pH values).

Experimental Protocol:

-

Synthesis of Racemic Substrate: Prepare N-acetyl-3-(1-naphthyl)-DL-alanine using the Erlenmeyer-Plöchl synthesis without a chiral catalyst.

-

Enzymatic Hydrolysis: Dissolve the racemic substrate in a buffered aqueous solution (pH is critical for enzyme activity, typically near neutral). Add the aminoacylase enzyme and incubate at an optimal temperature (e.g., 37 °C).

-

Monitoring: The reaction progress is monitored by checking for the formation of the free L-amino acid.

-

Separation: Once the reaction reaches ~50% conversion, the mixture is acidified. The N-acetyl-D-amino acid, being less soluble in acidic water, will precipitate and can be collected by filtration. The L-amino acid remains in the aqueous filtrate.

-

Final Deprotection: The isolated N-acetyl-D-enantiomer is then hydrolyzed with 6N HCl as described in the asymmetric synthesis pathway to yield the final product.

Causality: The enzyme's active site is a chiral environment that can distinguish between the two enantiomers of the substrate. Only the L-enantiomer fits correctly to allow for catalysis (hydrolysis), an example of induced fit and stereospecific recognition.

Part 4: Characterization and Quality Control

Rigorous analytical chemistry is essential to confirm the identity, purity, and, most importantly, the enantiomeric excess of the final product.

Table of Key Analytical Parameters

| Parameter | Method | Expected Value / Result | Reference |

| Molecular Formula | - | C₁₃H₁₄ClNO₂ | [6] |

| Molecular Weight | Mass Spectrometry | 251.71 g/mol | [6] |

| Appearance | Visual | White to off-white solid | - |

| Melting Point | Melting Point Apparatus | Literature-specific value | [7] |

| Specific Rotation [α]D | Polarimetry | +8° (c=1, MeOH) or similar literature value | [6] |

| Enantiomeric Excess (ee) | Chiral HPLC | >99% | [8] |

| Structure Confirmation | ¹H NMR, ¹³C NMR | Peaks corresponding to naphthyl and alanine moieties | - |

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

Principle: The D- and L-enantiomers are separated on a chiral stationary phase (CSP) column. The different interactions of each enantiomer with the chiral selector in the CSP lead to different retention times, allowing for their separation and quantification.

Methodology:

-

Sample Preparation: A dilute solution of the final product is prepared in the mobile phase.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a chiral column (e.g., a cyclodextrin- or Pirkle-type column) and a UV detector is used.

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of solvents like hexane/isopropanol/trifluoroacetic acid. The exact ratio must be optimized for the specific column.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength where the naphthyl group absorbs strongly (e.g., 280 nm).

-

-

Analysis: The sample is injected. The chromatogram will show two peaks corresponding to the D- and L-enantiomers. The enantiomeric excess is calculated from the integrated area of the two peaks using the formula: ee (%) = [(Area_D - Area_L) / (Area_D + Area_L)] * 100.

Part 5: Conclusion and Future Perspectives

The synthesis of this compound can be successfully achieved through either direct asymmetric synthesis or chiral resolution. For scalability, efficiency, and atom economy, rhodium-catalyzed asymmetric hydrogenation stands out as the superior method. [4]However, enzymatic resolution remains a highly effective and accessible alternative, embodying principles of green chemistry. [9] Future advancements will likely focus on developing more sustainable and cost-effective catalysts, including non-precious metal catalysts for asymmetric hydrogenation and the engineering of novel enzymes with enhanced stability and substrate scope through directed evolution. [10]These innovations will continue to make valuable, non-canonical amino acids like 3-(1-Naphthyl)-D-alanine more accessible to the researchers and drug developers who rely on them to push the boundaries of science.

References

-

H-1-Nal-OH, 3-(1-Naphthyl)-L-alanine, CAS 55516-54-6. Aapptec Peptides. [Link]

-

Caligiuri, A., D'Arrigo, P., & Tessaro, D. (2006). Multistep enzyme catalysed deracemisation of 2-naphthyl alanine. ResearchGate. [Link]

-

Synthesis of 3-(2-naphthyl)-D-alanine. PrepChem.com. [Link]

-

This compound. Oakwood Chemical. [Link]

-

3-(1-Naphthyl)-D-alanine. PubChem. [Link]

-

Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science (RSC Publishing). [Link]

-

Tamamura, H., et al. (2005). Type (E)-Alkene Dipeptide Isosteres and Its Application to the Synthesis and Biological Evaluation of Pseudopeptide Analogues of the CXCR4 Antagonist FC131. Journal of Medicinal Chemistry. [Link]

-

Piechowska, D. B., et al. (2005). The Preparation of Single Enantiomer 2-Naphthylalanine Derivatives Using Rhodium−Methyl BoPhoz-catalyzed Asymmetric Hydrogenation. Organic Process Research & Development. [Link]

- Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof.

-

Hamase, K., et al. (2021). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Journal of Chromatography B. [Link]

-

Colpaert, A., et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Szeliga, J., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences. [Link]

-

Hobisch, M., et al. (2021). Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity. Angewandte Chemie. [Link]

-

chiral resolution of L-alanine. Sciencemadness Discussion Board. [Link]

-

1-Naphthylalanine. PubChem. [Link]

-

Unusual Amino Acids: Naphthylalanine. LifeTein Peptide Blog. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. prepchem.com [prepchem.com]

- 8. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]

- 9. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 3-(1-Naphthyl)-D-alanine Hydrochloride

An In-Depth Technical Guide to the Biological Activity of 3-(1-Naphthyl)-D-alanine Hydrochloride

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the biological significance of this compound, a synthetic amino acid derivative of critical importance in modern pharmacology and biochemical research. We will delve into its fundamental physicochemical properties, its primary role as a cornerstone in the synthesis of potent Gonadotropin-Releasing Hormone (GnRH) agonists, and the intricate mechanism of action that underpins its therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding and utilizing this compound in a research and development setting.

Introduction: The Strategic Importance of a Non-Canonical Amino Acid

3-(1-Naphthyl)-D-alanine is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code.[1] Its structure, featuring a bulky and hydrophobic naphthyl group attached to the beta-carbon of a D-alanine backbone, confers unique properties that are highly advantageous in peptide-based drug design.[2] The D-configuration provides resistance to enzymatic degradation by proteases, significantly enhancing the in vivo half-life of peptides into which it is incorporated. The naphthyl side chain promotes strong hydrophobic interactions, which can increase the binding affinity and stability of the peptide at its target receptor.[2] This guide will focus on the hydrochloride salt form, which is frequently used due to its improved solubility in aqueous media.[1]

While it has applications in neuroscience and materials science, the most prominent biological activity of 3-(1-Naphthyl)-D-alanine arises from its incorporation into synthetic analogues of Gonadotropin-Releasing Hormone (GnRH).[2][3][4]

Physicochemical Properties

A thorough understanding of the compound's properties is essential for its effective application.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-amino-3-naphthalen-1-ylpropanoic acid hydrochloride | [1][5] |

| Molecular Formula | C₁₃H₁₄ClNO₂ | [6] |

| Molecular Weight | 251.71 g/mol | [1][6] |

| Physical State | White to off-white crystalline solid | [1] |

| Solubility | Soluble in Methanol | [1][7] |

| Specific Rotation [α]20/D | +6.0 to +10.0° (c=1, MeOH) | [1] |

Core Biological Activity: A Key Component of Potent GnRH Agonists

The primary biological significance of 3-(1-Naphthyl)-D-alanine lies in its role as a critical substitute for the glycine residue at position 6 (Gly6) in the native GnRH decapeptide sequence (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂). This single substitution is a cornerstone in the design of super-agonists of the GnRH receptor.

The Hypothalamic-Pituitary-Gonadal (HPG) Axis: The Target Pathway

The HPG axis is the central regulatory pathway for reproduction and sex steroid production.[8] The hypothalamus secretes GnRH in a pulsatile manner, which stimulates the GnRH receptors on the anterior pituitary gland.[9][10] This stimulation triggers the release of two crucial gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[9] These hormones, in turn, act on the gonads (testes and ovaries) to stimulate the production of sex steroids (testosterone and estrogen) and support gametogenesis.[9]

Mechanism of Action: From Stimulation to Desensitization

The therapeutic effect of GnRH agonists containing 3-(1-Naphthyl)-D-alanine is paradoxical. While they are agonists, their continuous administration leads to a profound suppression of the HPG axis.[11]

-

Initial Flare-Up: Upon initial administration, the GnRH agonist potently binds to and activates the GnRH receptors, leading to a transient surge in LH and FSH secretion.[9] This is often referred to as the "flare" effect and can cause a temporary increase in testosterone and estrogen levels.[12]

-

Receptor Downregulation and Desensitization: Continuous exposure to the potent agonist leads to the uncoupling of the GnRH receptor from its intracellular signaling pathways (G-protein signaling). The pituitary cells internalize the receptors, drastically reducing the number of available receptors on the cell surface.[9] This process of desensitization renders the gonadotroph cells refractory to further stimulation.

-

Suppression of Gonadotropins: With the pituitary desensitized, the secretion of LH and FSH plummets to very low levels.

-

Medical Castration: The lack of gonadotropin stimulation leads to a dramatic reduction in the production of gonadal steroids, effectively inducing a reversible state of medical castration.[11]

The incorporation of 3-(1-Naphthyl)-D-alanine enhances the efficacy of this process by increasing the peptide's resistance to degradation and improving its binding affinity to the GnRH receptor, ensuring sustained and potent receptor engagement.

Caption: GnRH Agonist Signaling and Desensitization Pathway.

Therapeutic Applications and Research Areas

The ability of GnRH agonists to induce a state of medical castration makes them invaluable in treating a range of hormone-dependent diseases.

-

Prostate Cancer: Advanced androgen-dependent prostate cancer is a primary indication, where suppressing testosterone production is the main therapeutic goal.[11][12]

-

Endometriosis: The growth of endometrial tissue is estrogen-dependent. GnRH agonists reduce estrogen to castrate levels, alleviating pain and shrinking lesions.[11]

-

Uterine Fibroids: Similar to endometriosis, these estrogen-dependent tumors can be shrunk pre-operatively or managed long-term with GnRH agonists.[10]

-

Precocious Puberty: By halting the HPG axis, GnRH agonists can pause premature pubertal development in children.[11]

-

Assisted Reproductive Technology (ART): In IVF protocols, GnRH agonists are used to prevent a premature LH surge, allowing for controlled ovarian stimulation.

Experimental Protocols: A Practical Guide

The synthesis and evaluation of peptides containing 3-(1-Naphthyl)-D-alanine are core activities in drug discovery. The following protocols provide a validated framework for these processes.

Workflow for Peptide Synthesis and Evaluation

Caption: Workflow for Synthesis and Bio-evaluation of Peptides.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a GnRH Analogue

This protocol describes the Fmoc-based synthesis of a representative GnRH agonist on a Rink Amide resin.

Causality: SPPS is chosen for its efficiency and ease of purification. The Fmoc protecting group is base-labile, allowing for mild deprotection conditions that preserve the integrity of the growing peptide chain.

Materials:

-

Rink Amide MBHA Resin

-

Fmoc-protected amino acids (including Fmoc-D-Nal(1)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deprotection Solution: 20% piperidine in DMF

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

-

Activator Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Diethyl ether (cold)

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine/DMF) and agitate for 5 minutes.

-

Drain and repeat the deprotection step for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Self-Validation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using Fmoc-3-(1-Naphthyl)-D-alanine Hydrochloride (neutralized with DIPEA) at the desired position.[13]

-

Cleavage and Final Deprotection:

-

After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the resulting white powder under vacuum.

-

-

Purification: Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using Mass Spectrometry (e.g., LC-MS).

Protocol: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the synthesized peptide for the GnRH receptor.

Causality: A competitive binding assay is a robust method to quantify the interaction between a ligand and its receptor. It measures how effectively the test compound competes with a known high-affinity radioligand.

Materials:

-

Cell membranes prepared from cells expressing the human GnRH receptor (e.g., CHO-hGnRHR cells).[9]

-

Radioligand: A high-affinity GnRH agonist radiolabeled with Iodine-125 (e.g., [¹²⁵I]-Triptorelin).[9]

-

Synthesized peptide (unlabeled competitor).

-

Binding Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

96-well filter plates (GF/C filters).

-

Scintillation fluid and a gamma counter.

Methodology:

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Binding buffer, cell membranes, and radioligand.

-

Non-Specific Binding (NSB): Binding buffer, cell membranes, radioligand, and a high concentration of a known unlabeled GnRH agonist (e.g., 1 µM Leuprolide).

-

Competition: Binding buffer, cell membranes, radioligand, and serial dilutions of the synthesized test peptide.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a set time (e.g., 90 minutes) to reach binding equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Counting: Punch out the filters, place them in scintillation vials, and measure the radioactivity (counts per minute, CPM) using a gamma counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding CPM - NSB CPM.

-

Plot the percentage of specific binding against the logarithm of the competitor (test peptide) concentration.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ (the concentration of test peptide that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound is more than just a synthetic building block; it is a strategic component that has revolutionized the field of peptide therapeutics. Its incorporation into GnRH analogues leverages key principles of medicinal chemistry—enhancing stability, improving receptor affinity, and ultimately creating potent drugs that can effectively modulate the HPG axis. The protocols and mechanistic insights provided in this guide offer a robust foundation for researchers aiming to harness the powerful biological activity of this compound in the development of next-generation therapeutics.

References

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Gonadotropin Releasing Hormone (GnRH) Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Retrieved from [Link]

-

Chaudhary, P., & Tadi, P. (2023). Physiology, Gonadotropin-Releasing Hormone. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

de Jong, L. A., et al. (2018). Characterization of 12 GnRH peptide agonists – a kinetic perspective. British Journal of Pharmacology, 175(15), 3196-3209. Retrieved from [Link]

-

Filicori, M., & Meriggiola, M. C. (1991). Clinical applications of gonadotropin-releasing hormone and gonadotropin-releasing hormone analogs. Fertility and Sterility, 56(3), 385-395. Retrieved from [Link]

-

Swerdloff, R. S., & Heber, D. (1983). Clinical applications of gonadotropin-releasing hormone analogues: a broad impact on reproductive medicine. Western Journal of Medicine, 139(4), 537-540. Retrieved from [Link]

-

Kocaturk, S., et al. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(8), e2100088. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6950505, 3-(1-Naphthyl)-D-alanine. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 3-(1-Naphthyl)-L-alanine Hydrochloride, 5g, Each. Retrieved from [Link]

-

Oishi, S., et al. (2010). Type (E)-Alkene Dipeptide Isosteres and Its Application to the Synthesis and Biological Evaluation of Pseudopeptide Analogues of the CXCR4 Antagonist FC131. Journal of Medicinal Chemistry, 53(9), 3536-3549. Retrieved from [Link]

-

Ubuka, T., et al. (2013). Review: regulatory mechanisms of gonadotropin-inhibitory hormone (GnIH) synthesis and release in photoperiodic animals. Frontiers in Endocrinology, 4, 39. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(2-naphthyl)-D-alanine. Retrieved from [Link]

Sources

- 1. 3-(1-Naphthyl)-D-Alanin () for sale [vulcanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-(1-Naphthyl)-D-alanine | C13H13NO2 | CID 6950505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. labsolu.ca [labsolu.ca]

- 8. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical applications of gonadotropin-releasing hormone analogues: a broad impact on reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical applications of gonadotropin-releasing hormone and gonadotropin-releasing hormone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-(1-Naphthyl)-D-alanine Hydrochloride for Advanced Research and Drug Development

This guide provides a comprehensive technical overview of 3-(1-Naphthyl)-D-alanine Hydrochloride, a non-proteinogenic amino acid increasingly utilized in peptide and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core identifiers, physicochemical properties, strategic applications, and detailed methodologies for its incorporation into novel peptide-based therapeutics.

Core Identification and Chemical Profile

This compound is a synthetic amino acid derivative distinguished by the presence of a bulky, hydrophobic naphthyl group attached to the β-carbon of the D-alanine backbone. This structural feature imparts unique conformational constraints and physicochemical properties to peptides, making it a valuable tool for modulating their biological activity and stability.[1][2]

Key Identifiers and Physicochemical Properties

A precise understanding of the compound's identifiers and properties is fundamental for its effective application and regulatory compliance.

| Identifier/Property | Value | Source(s) |

| CAS Number | 122745-09-9 | [3][4] |

| Molecular Formula | C₁₃H₁₄ClNO₂ | [3][4] |

| Molecular Weight | 251.71 g/mol | [1][4] |

| Synonyms | (R)-α-Amino-1-naphthalenepropionic Acid Hydrochloride, H-D-Nal(1)-OH·HCl | [1][5] |

| Appearance | White to almost white powder or crystal | TCI Chemicals |

| Solubility | Soluble in Methanol | [1] |

| Purity | Typically ≥98% | [1] |

| Specific Rotation | [α]20/D +6.0 to +10.0 deg (c=1, MeOH) | TCI Chemicals |

| Storage | Room temperature, under inert gas, protected from moisture | TCI Chemicals |

Strategic Applications in Peptide Science and Drug Discovery

The incorporation of 3-(1-Naphthyl)-D-alanine into peptide sequences is a strategic decision driven by the desire to enhance specific therapeutic properties. The naphthyl moiety introduces steric bulk and hydrophobicity, which can profoundly influence peptide structure, receptor binding, and enzymatic stability.

Enhancing Receptor Affinity and Selectivity

The bulky naphthyl side chain can serve as a critical pharmacophore, engaging in hydrophobic and aromatic interactions within receptor binding pockets.[1][6] This can lead to increased binding affinity and, in some cases, altered receptor selectivity compared to peptides containing natural amino acids. For instance, its use in designing peptide hormone analogs or neuropeptide mimetics can fine-tune their interaction with G protein-coupled receptors (GPCRs).[1]

Improving Metabolic Stability

Peptides are often susceptible to rapid degradation by proteases in vivo, limiting their therapeutic potential. The inclusion of D-amino acids, such as 3-(1-Naphthyl)-D-alanine, confers resistance to enzymatic cleavage.[2] This is because proteases are stereospecific and primarily recognize L-amino acids. The result is a peptide with a significantly longer plasma half-life and improved bioavailability.

Probing Peptide Structure and Folding

As a non-natural amino acid with a well-defined structure, 3-(1-Naphthyl)-D-alanine is also a valuable tool in biochemical and biophysical studies.[1] Its intrinsic fluorescence, owing to the naphthalene ring system, can be exploited in fluorescence resonance energy transfer (FRET) studies to investigate peptide folding, conformational changes, and intermolecular interactions.[7]

The logical workflow for considering the use of this amino acid is depicted below:

Caption: Decision workflow for incorporating 3-(1-Naphthyl)-D-alanine.

Experimental Protocol: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines a standard, validated methodology for the manual incorporation of Fmoc-D-Nal(1)-OH into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). This protocol is based on established principles and can be adapted for automated synthesizers.[3][8]

Materials and Reagents

-

Fmoc-Rink Amide resin (or other suitable resin depending on C-terminal modification)

-

Fmoc-protected amino acids (including Fmoc-D-Nal(1)-OH)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

Dichloromethane (DCM), reagent grade

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or Ethyl (hydroxyimino)cyanoacetate

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (if scavenging of indole-derived cations is necessary)

-

Water, deionized

-

Diethyl ether, cold

-

Acetonitrile (ACN), HPLC grade

-

Solid-phase synthesis vessel

-

Shaker or vortexer

Step-by-Step Methodology

This protocol describes a single coupling cycle for incorporating 3-(1-Naphthyl)-D-alanine.

Step 1: Resin Swelling

-

Place the desired amount of resin (e.g., 0.1 mmol) into the synthesis vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[3]

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.[3]

-

Agitate the mixture for 3 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 7 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

Step 3: Coupling of 3-(1-Naphthyl)-D-alanine Causality: The bulky and hydrophobic nature of the naphthyl side chain can lead to slower coupling kinetics due to steric hindrance.[7] Therefore, the use of a highly efficient coupling reagent and potentially a double coupling strategy is recommended to ensure complete acylation.

-

In a separate vial, dissolve Fmoc-D-Nal(1)-OH (3-5 equivalents relative to resin loading) and an activating agent like OxymaPure® (3-5 equivalents) in DMF.

-

Add the coupling reagent, DIC (3-5 equivalents), to the amino acid solution and allow it to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours.

-

Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, repeat the coupling step (double coupling).

-

Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Step 4: Chain Elongation

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Step 5: Cleavage and Deprotection

-

After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

The overall workflow for the synthesis and purification is illustrated below:

Caption: SPPS workflow for peptides with 3-(1-Naphthyl)-D-alanine.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile building block for the synthesis of modified peptides with enhanced therapeutic properties. Its unique structural features allow for the rational design of peptides with improved receptor affinity, metabolic stability, and novel functionalities. The methodologies described in this guide provide a robust framework for the successful incorporation of this non-natural amino acid into peptide-based drug discovery programs.

References

-

PubChem. (n.d.). 3-(1-Naphthyl)-D-alanine. National Center for Biotechnology Information. Retrieved from [Link]

-

Next Peptide. (n.d.). 122745-09-9 | this compound. Retrieved from [Link]

-

LifeTein. (2025). Unusual Amino Acids: Naphthylalanine. LifeTein Peptide Blog. Retrieved from [Link]

-

PubMed. (2013). Aromatic interactions with naphthylalanine in a β-hairpin peptide. Journal of Peptide Science, 19(4), 221-228. Retrieved from [Link]

- Hughes, R. A., et al. (2013). Aromatic interactions with naphthylalanine in a β-hairpin peptide. Journal of Peptide Science, 19(4), 221-228.

-

PubChem. (n.d.). 3-(1-Naphthyl)-D-alanine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(1-Naphthyl)-D-Alanin () for sale [vulcanchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. 3-(1-Naphthyl)-D-alanine | C13H13NO2 | CID 6950505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lifetein.com [lifetein.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

Solubility of 3-(1-Naphthyl)-D-alanine Hydrochloride in different solvents

An In-Depth Technical Guide to the Solubility of 3-(1-Naphthyl)-D-alanine Hydrochloride

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a critical parameter for its application in pharmaceutical development, peptide synthesis, and biochemical research. Recognizing the scarcity of publicly available, quantitative solubility data for this compound, this document focuses on the underlying physicochemical principles governing its solubility and provides a detailed, field-proven protocol for its experimental determination.

Introduction: The Significance of a Specialized Amino Acid

This compound is a synthetic, non-proteinogenic amino acid derivative. Its defining feature is the bulky, hydrophobic naphthyl group attached to the alanine backbone. This structural motif is of significant interest to medicinal chemists and peptide scientists. Incorporating this amino acid into peptides can enhance their stability against enzymatic degradation and improve their binding affinity to target receptors by introducing unique steric and hydrophobic interactions.[1]

However, the successful application of any active pharmaceutical ingredient (API) is fundamentally dependent on its physicochemical properties, with solubility being paramount. Poor solubility can lead to low bioavailability, hinder formulation development, and produce unreliable results in biological assays. This guide serves as a technical resource for researchers, enabling them to understand, predict, and accurately measure the solubility of this compound to advance their research and development efforts.

Physicochemical Profile and Predicted Solubility Behavior

To understand the solubility of this compound, one must first analyze its molecular structure and inherent properties.

| Property | Value / Description | Source |

| Chemical Name | (R)-α-Amino-1-naphthalenepropionic Acid Hydrochloride | [2] |

| CAS Number | 122745-09-9 | |

| Molecular Formula | C₁₃H₁₄ClNO₂ | |

| Molecular Weight | 251.71 g/mol | |

| Appearance | White to almost white powder or crystal | [3] |

| Melting Point | ~230 °C (decomposes) (for free base) | [4] |

| Computed XLogP3 | -0.1 (for free base) | [5] |

The Duality of its Structure

The solubility of this compound is governed by a balance between two key structural features:

-

The Hydrophobic Naphthyl Group: Naphthalene itself is a polycyclic aromatic hydrocarbon known to be practically insoluble in water but soluble in various organic solvents.[6][7] This large, nonpolar moiety is the dominant feature of the molecule and strongly favors solubility in nonpolar or moderately polar organic solvents.

-

The Ionizable Amino Acid Hydrochloride Group: The presence of the α-amino acid group, protonated as a hydrochloride salt, introduces a polar, ionic center. This feature promotes interaction with polar solvents, particularly water and alcohols, through hydrogen bonding and ion-dipole interactions.

Causality : The interplay between the large hydrophobic region and the small polar, ionic region dictates the compound's overall solubility profile. It is predicted to have low intrinsic solubility in neutral water due to the dominance of the naphthyl group. However, its solubility is expected to be significantly influenced by pH. In acidic aqueous media, the carboxylic acid group remains protonated while the amine is charged, potentially improving solubility. In alkaline conditions, the deprotonation of the carboxylic acid to a carboxylate may also affect solubility. The hydrochloride salt form is specifically designed to enhance aqueous solubility compared to the free base (zwitterionic) form.

Known Solubility Data: A Critical Gap

A thorough review of scientific literature and chemical supplier databases reveals a significant lack of quantitative solubility data across a range of solvents. The available information is largely qualitative or limited to specific conditions:

-

2 M HCl (aq): The free base, D-3-(1-Naphthyl)alanine, is reported to be soluble at 50 mg/mL in this acidic medium.[4] This indicates that pH plays a crucial role and that solubility in acidic aqueous solutions is significant.

This lack of comprehensive data necessitates that researchers perform their own solubility assessments to generate reliable data for their specific applications and formulations.

A Practical Guide to Determining Thermodynamic Solubility

The "gold standard" for measuring the true equilibrium solubility of a compound is the Saturation Shake-Flask Method . This method involves generating a saturated solution in the presence of excess solid solute and, after allowing the system to reach equilibrium, quantifying the concentration of the dissolved compound in the supernatant.

Principle of the Shake-Flask Method

The core principle is to allow a crystalline solid solute to equilibrate with a solvent for a sufficient duration until the rate of dissolution equals the rate of precipitation.[9] The resulting concentration in the liquid phase is the thermodynamic solubility of the compound in that specific solvent at that temperature. This method is considered highly reliable because it measures the true equilibrium state, unlike kinetic methods which can overestimate solubility by generating supersaturated solutions.[9]

Detailed Experimental Protocol

This protocol is designed as a self-validating system to ensure accurate and reproducible results.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1 M HCl, Ethanol, DMSO, etc.)

-

Analytical balance

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

Workflow Diagram:

Caption: Experimental workflow for the Shake-Flask Solubility Assay.

Step-by-Step Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to several glass vials. "Excess" is critical; you must visually confirm that undissolved solid remains at the end of the experiment. A good starting point is 5-10 mg of solid per 1 mL of solvent.

-

Accurately add a precise volume (e.g., 1.0 mL) of the chosen solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period. Causality : A minimum of 24 hours is recommended to ensure equilibrium is reached for most compounds. To validate this, you can test samples at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured solubility does not significantly increase between the later time points.[6]

-

-

Sample Separation (Critical Step):

-

After equilibration, allow the vials to stand briefly to let heavy particles settle.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Carefully withdraw the clear supernatant using a pipette. Trustworthiness : Be extremely careful not to disturb the solid pellet. Any suspended particles will artificially inflate the final result.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step removes any fine particulates that were not pelleted. Causality : The filter material should be pre-vetted for low compound binding.

-

-

Quantification via HPLC-UV:

-

Prepare a Calibration Curve:

-

Prepare a primary stock solution of the compound in a suitable solvent (e.g., methanol) at a high, known concentration (e.g., 1 mg/mL).

-

Perform a series of serial dilutions to create at least 5 calibration standards of known concentrations that bracket the expected solubility range.

-

Inject each standard into the HPLC system and record the peak area from the UV detector.

-

Plot a graph of Peak Area vs. Concentration. It should be linear with an R² value > 0.995. This curve is essential for converting the peak area of your unknown sample into a concentration.

-

-

Analyze the Saturated Sample:

-

Accurately dilute a known volume of your filtered supernatant with the mobile phase or a suitable solvent to bring its concentration into the range of your calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

-

-

Calculation:

-

Use the linear regression equation from your calibration curve (y = mx + c, where y is peak area and x is concentration) to determine the concentration of your diluted sample.

-

Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration of Diluted Sample (mg/mL) × Dilution Factor

-

Conclusion

While a comprehensive public dataset on the solubility of this compound is not available, its molecular structure provides clear indicators of its likely behavior: poor solubility in neutral water, enhanced solubility in acidic media and polar organic solvents like methanol. For drug development professionals and researchers, direct experimental determination is not just recommended, but essential. The Shake-Flask method, coupled with a validated HPLC-UV quantification protocol, provides a robust and reliable means to generate the high-quality data required for formulation, preclinical studies, and all further stages of chemical research.

References

- Chem-Impex. (n.d.). 3-(1-Naphthyl)-D-alanine.

- Quora. (2017). How do you perform the shake flask method to determine solubility?.

- Biosynth. (n.d.). This compound.

- PubChem. (n.d.). 3-(1-Naphthyl)-D-alanine.

- BuyersGuideChem. (n.d.). D-3-(1-Naphthyl)alanine.

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.